4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic compound bearing a pyrazole moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis process involves green synthesis methods, such as microwave-assisted and grinding techniques .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include green synthesis methods, such as microwave-assisted and grinding techniques . The reaction mixture after cooling was poured into ice water, the formed solid was filtrated, and recrystallized from toluene to afford the compound .科学的研究の応用
Cardiovascular and Renal Diseases Treatment
This compound is part of a class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds that have been used in the treatment or prophylaxis of cardiovascular and renal diseases . These compounds can be used as a sole agent or in combination with other active ingredients .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles, which are structurally similar to the compound , have shown potent antileishmanial activity . In particular, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same study also revealed that the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests potential antimalarial applications for similar compounds.
Anti-HIV Activity
Heterocycles based on the 1,2,3-triazole moiety, which is structurally related to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .
Antitubercular Activity
The same class of 1,2,3-triazole-based heterocycles has also shown potent antitubercular activity .
Antiviral Activity
These heterocycles have also been used in the development of antiviral drugs .
Antibacterial Activity
The antibacterial activity of 1,2,3-triazole-based heterocycles suggests potential applications for similar compounds in the treatment of bacterial infections .
Anticancer Activity
Finally, these heterocycles have also been used in the development of anticancer drugs .
作用機序
Target of Action
Similar compounds have been used asN,N,N-tridentate ligands for the synthesis of transition metal coordination compounds . These ligands can influence the electronic and spatial structure of coordination compounds .
Mode of Action
It’s known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .
Biochemical Pathways
Similar compounds have been used in the synthesis of coordination compounds of transition metals , which can be involved in various biochemical reactions.
Pharmacokinetics
Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been used for the treatment or prophylaxis of diseases, in particular for the treatment and/or prophylaxis of cardiovascular and renal diseases .
特性
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-2-5-16-15(4-1)19(23-13-20-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-24-27/h3,6-7,12-14H,1-2,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXPNDJIVMLRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。